molecular formula C24H22BrClN2O2 B12452974 2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol

2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol

Cat. No.: B12452974
M. Wt: 485.8 g/mol
InChI Key: BLSXUIXQCHUJSF-UHFFFAOYSA-N
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Description

2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound with a complex structure that includes bromine, chlorine, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a phenolic compound followed by the introduction of the chlorophenyl and morpholinyl groups through a series of substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imine group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylphenol: A simpler analog with a bromine and methyl group on the phenol ring.

    2-chloro-4-bromophenol: Contains both bromine and chlorine atoms on the phenol ring.

    4-[(2-chlorophenyl)methyl]phenol: Lacks the bromine and morpholinyl groups but has the chlorophenylmethyl substituent.

Uniqueness

2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine and chlorine atoms, along with the morpholinyl and imine functionalities, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.

This detailed article provides a comprehensive overview of 2-bromo-4-[(2-chlorophenyl)methyl]-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22BrClN2O2

Molecular Weight

485.8 g/mol

IUPAC Name

2-bromo-4-[(2-chlorophenyl)methyl]-6-[(2-morpholin-4-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C24H22BrClN2O2/c25-20-15-17(13-18-5-1-2-6-21(18)26)14-19(24(20)29)16-27-22-7-3-4-8-23(22)28-9-11-30-12-10-28/h1-8,14-16,29H,9-13H2

InChI Key

BLSXUIXQCHUJSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4Cl)Br)O

Origin of Product

United States

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